1-(2,6-Difluoropyridin-3-YL)propan-1-one
Description
1-(2,6-Difluoropyridin-3-YL)propan-1-one is a fluorinated pyridine derivative featuring a ketone group at the propan-1-one position and fluorine atoms at the 2- and 6-positions of the pyridine ring. Pyridine-based ketones are often intermediates in synthesis due to their ability to undergo nucleophilic additions or serve as hydrogen-bond acceptors.
Properties
CAS No. |
885132-93-4 |
|---|---|
Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
1-(2,6-difluoropyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H7F2NO/c1-2-6(12)5-3-4-7(9)11-8(5)10/h3-4H,2H2,1H3 |
InChI Key |
LEUYZJPYRBLIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the propan-1-one backbone but differ in substituents and heterocyclic systems, leading to divergent physicochemical and functional properties:
Key Observations:
- Electronic Effects : Fluorine’s electron-withdrawing nature in 1-(2,6-Difluoropyridin-3-YL)propan-1-one increases the ketone’s electrophilicity compared to benzyloxy (electron-donating) substituents in ’s compounds . This enhances reactivity toward nucleophiles, a trait valuable in synthesis.
- Lipophilicity: The difluoropyridinyl group likely confers higher polarity and water solubility than Neroli Ketone’s cyclohexenyl system, which is nonpolar and volatile .
Physicochemical Properties (Inferred)
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